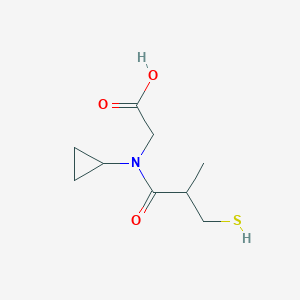
N-Cyclopropyl-N-(2-methyl-3-sulfanylpropanoyl)glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Cyclopropyl-N-(2-methyl-3-sulfanylpropanoyl)glycine is an organic compound with a unique structure that includes a cyclopropyl group, a sulfanyl group, and a glycine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopropyl-N-(2-methyl-3-sulfanylpropanoyl)glycine typically involves the reaction of cyclopropylamine with 2-methyl-3-sulfanylpropanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products. The resulting compound is then purified using techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product while minimizing the production time and cost.
Chemical Reactions Analysis
Types of Reactions
N-Cyclopropyl-N-(2-methyl-3-sulfanylpropanoyl)glycine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The cyclopropyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of the original compound.
Scientific Research Applications
N-Cyclopropyl-N-(2-methyl-3-sulfanylpropanoyl)glycine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential role in enzyme inhibition and protein modification.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Cyclopropyl-N-(2-methyl-3-sulfanylpropanoyl)glycine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. It can also interact with cellular receptors to modulate signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-Cyclopropyl-N-(2-methyl-3-sulfanylpropanoyl)alanine
- N-Cyclopropyl-N-(2-methyl-3-sulfanylpropanoyl)valine
- N-Cyclopropyl-N-(2-methyl-3-sulfanylpropanoyl)leucine
Uniqueness
N-Cyclopropyl-N-(2-methyl-3-sulfanylpropanoyl)glycine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropyl group enhances its stability and reactivity, while the sulfanyl group provides additional sites for chemical modification .
Properties
CAS No. |
78773-42-9 |
|---|---|
Molecular Formula |
C9H15NO3S |
Molecular Weight |
217.29 g/mol |
IUPAC Name |
2-[cyclopropyl-(2-methyl-3-sulfanylpropanoyl)amino]acetic acid |
InChI |
InChI=1S/C9H15NO3S/c1-6(5-14)9(13)10(4-8(11)12)7-2-3-7/h6-7,14H,2-5H2,1H3,(H,11,12) |
InChI Key |
OQXFHYHUXJEPQI-UHFFFAOYSA-N |
Canonical SMILES |
CC(CS)C(=O)N(CC(=O)O)C1CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















